molecular formula C21H28O5 B12317634 11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12317634
M. Wt: 360.4 g/mol
InChI Key: IFOXVSBZLASBJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Dehydrocortisol can be synthesized from Hydrocortisone acetate. One of the methods involves the use of chloranil in tert-butyl alcohol under heating conditions . This reaction yields 6-Dehydrocortisol Acetate, which can be further processed to obtain 6-Dehydrocortisol.

Industrial Production Methods: While specific industrial production methods for 6-Dehydrocortisol are not extensively documented, the synthesis from Hydrocortisone acetate is a common approach in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: 6-Dehydrocortisol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 6-Dehydrocortisone, while reduction can yield 6-Dehydrohydrocortisone.

Comparison with Similar Compounds

  • Hydrocortisone
  • Cortisone
  • Prednisolone
  • Dexamethasone

Comparison: 6-Dehydrocortisol is unique in its specific role in identifying binding sites of corticosteroid binding globulin . While other compounds like Hydrocortisone and Cortisone are widely used in medical treatments, 6-Dehydrocortisol’s primary application is in research settings. Its structural differences also contribute to its unique binding properties and metabolic pathways .

Properties

IUPAC Name

11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOXVSBZLASBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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